molecular formula C15H22N2O4 B1306330 4-[2-Hydroxy-3-(4-methyl-piperazin-1-yl)-propoxy]-benzoic acid CAS No. 797814-47-2

4-[2-Hydroxy-3-(4-methyl-piperazin-1-yl)-propoxy]-benzoic acid

Cat. No.: B1306330
CAS No.: 797814-47-2
M. Wt: 294.35 g/mol
InChI Key: YNZWCLBLYHODFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-Hydroxy-3-(4-methyl-piperazin-1-yl)-propoxy]-benzoic acid (CAS: 797814-47-2) is a synthetic organic compound featuring a benzoic acid backbone substituted with a hydroxypropoxy chain linked to a 4-methyl-piperazine moiety . This structural profile suggests applications in medicinal chemistry, particularly in modulating receptor binding or enhancing bioavailability.

Properties

IUPAC Name

4-[2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-16-6-8-17(9-7-16)10-13(18)11-21-14-4-2-12(3-5-14)15(19)20/h2-5,13,18H,6-11H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZWCLBLYHODFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(COC2=CC=C(C=C2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201333214
Record name 4-[2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201333214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641845
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

797814-47-2
Record name 4-[2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201333214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-Hydroxy-3-(4-methyl-piperazin-1-yl)-propoxy]-benzoic acid typically involves the reaction of 4-methylpiperazine with 2,3-epoxypropyl benzoate under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperazine ring opens the epoxide, forming the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely follows similar routes as laboratory methods, with optimization for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

4-[2-Hydroxy-3-(4-methyl-piperazin-1-yl)-propoxy]-benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[2-Hydroxy-3-(4-methyl-piperazin-1-yl)-propoxy]-benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-Hydroxy-3-(4-methyl-piperazin-1-yl)-propoxy]-benzoic acid involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Piperazine Moieties

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid (CAS: 180576-05-0)
  • Key Features : Contains a piperazine ring protected by an Fmoc (9-fluorenylmethoxycarbonyl) group and an acetic acid side chain.
  • Comparison: The Fmoc group enhances stability for solid-phase peptide synthesis, unlike the methyl-piperazine in the target compound, which is unblocked and may participate in interactions .
2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (CAS: 62337-66-0)
  • Key Features : A triazolopyridine derivative with a phenyl-substituted piperazine chain.
  • Comparison :
    • The phenyl group introduces hydrophobicity, contrasting with the methyl group in the target compound. This could reduce water solubility but enhance membrane permeability .
    • The triazolopyridine core may confer distinct biological activity (e.g., kinase inhibition) compared to the benzoic acid scaffold .

Analogues with Benzoic Acid Derivatives

Esmolol Hydrochloride (CAS: 81161-17-3)
  • Key Features: A β1-selective adrenergic blocker with a 4-[2-hydroxy-3-(isopropylamino)propoxy]benzoic acid methyl ester structure .
  • Comparison: The isopropylamino group replaces the methyl-piperazine in the target compound, likely altering receptor specificity (e.g., β-blockade vs. The methyl ester in Esmolol is hydrolyzed in vivo to the active acid form, whereas the target compound’s free carboxylic acid may bypass this metabolic step .
4-[2-Hydroxy-3-(Propan-2-ylamino)propoxy]phenyl Acetonitrile
  • Key Features: Features a nitrile group instead of a carboxylic acid and a propan-2-ylamino substituent.
  • The propan-2-ylamino group is less bulky than methyl-piperazine, possibly affecting target engagement .

Data Table: Structural and Functional Comparison

Compound Name (CAS) Core Structure Key Substituents Notable Properties/Applications
Target Compound (797814-47-2) Benzoic acid 4-methyl-piperazine, hydroxypropoxy Potential solubility enhancement
2-[4-(Fmoc)piperazin-1-yl]acetic Acid (180576-05-0) Acetic acid Fmoc-protected piperazine Peptide synthesis reagent
Esmolol Hydrochloride (81161-17-3) Benzoic acid methyl ester Isopropylamino, hydroxypropoxy β1-selective adrenergic blocker
4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenyl Acetonitrile Benzonitrile Propan-2-ylamino, hydroxypropoxy Hypothesized metabolic stability

Implications of Structural Differences

  • Solubility and Bioavailability : The methyl-piperazine in the target compound may improve water solubility compared to phenyl- or Fmoc-substituted analogues .
  • Receptor Binding: Piperazine derivatives often interact with neurotransmitter receptors (e.g., serotonin, dopamine), whereas Esmolol’s isopropylamino group targets adrenergic receptors .
  • Metabolic Stability : The benzoic acid group in the target compound may undergo conjugation (e.g., glucuronidation), whereas nitrile-containing analogues might resist such pathways .

Biological Activity

4-[2-Hydroxy-3-(4-methyl-piperazin-1-yl)-propoxy]-benzoic acid (CAS: 797814-47-2) is a benzoic acid derivative notable for its potential biological activities. This compound features a piperazine moiety, which is often associated with various pharmacological effects, including analgesic, anti-inflammatory, and antimicrobial properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

  • Molecular Formula : C15H22N2O4
  • Molecular Weight : 294.35 g/mol
  • Boiling Point : Approximately 498.9 °C
  • Density : 1.219 g/cm³

1. Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of benzoic acid derivatives, including this compound. It has been evaluated against various strains of bacteria and fungi, demonstrating significant inhibition of microbial growth.

2. Analgesic and Anti-inflammatory Effects

Research indicates that this compound may exhibit analgesic and anti-inflammatory activities comparable to standard drugs. In vivo models have shown that it can reduce pain and inflammation effectively, making it a candidate for further development in pain management therapies.

3. Cytotoxicity and Antiproliferative Effects

The cytotoxic effects of this compound have been assessed using various cancer cell lines. Preliminary findings suggest that it may inhibit cell proliferation, particularly in tumor cells, indicating potential as an anticancer agent.

Mechanistic Insights

The biological activity of this compound is likely mediated through multiple pathways:

  • Protein Degradation Systems : It has been shown to enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), which are critical for maintaining cellular homeostasis and protein turnover .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammation and cancer progression, although detailed studies are required to elucidate these mechanisms fully.

Study on Cytotoxicity

A study reported the evaluation of this compound's cytotoxic effects on human foreskin fibroblasts and various cancer cell lines (Hep-G2 and A2058). The results indicated minimal cytotoxicity at concentrations up to 10 μg/mL, suggesting a favorable safety profile for potential therapeutic use .

Study on Antimicrobial Activity

In another investigation, derivatives similar to this compound were assessed for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results demonstrated significant antibacterial activity, supporting the hypothesis that modifications in the benzoic acid structure can enhance antimicrobial properties .

Data Tables

PropertyValue
Molecular FormulaC15H22N2O4
Molecular Weight294.35 g/mol
Boiling Point498.9 °C
Density1.219 g/cm³
Biological ActivityObservations
AntimicrobialSignificant inhibition
AnalgesicComparable to standard drugs
Anti-inflammatoryEffective in reducing inflammation
CytotoxicityMinimal at low concentrations

Q & A

Basic: What are the standard synthetic protocols for 4-[2-Hydroxy-3-(4-methyl-piperazin-1-yl)-propoxy]-benzoic acid?

Answer:
A common method involves reductive amination between 4-formyl benzoic acid and 1-methylpiperazine using sodium triacetoxy borohydride (STAB) in dichloromethane. The reaction is monitored via TLC (ethyl acetate/hexanes, 35:65), followed by aqueous workup and purification via flash chromatography (gradient elution: 6–25% ethyl acetate in hexanes) . Yield optimization requires stoichiometric control of reactants and inert reaction conditions.

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • 1H NMR : Used to confirm the presence of hydroxy, piperazinyl, and propoxy groups. Key signals include aromatic protons (δ 7.97 ppm for benzoic acid) and piperazine methyl groups (δ 2.25 ppm) .
  • Mass Spectrometry (ESI) : Validates molecular weight (e.g., m/z 243.3 [MH]−) and fragmentation patterns .

Basic: What preliminary biological assays are recommended to assess its activity?

Answer:

  • Kinase inhibition assays : Screen against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence polarization or radiometric methods.
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50 values .

Advanced: How can researchers optimize synthesis yield and purity?

Answer:

  • Purification : Use Biotage SP4 flash chromatography with gradient elution to separate byproducts.
  • Reaction monitoring : Employ HPLC-MS to detect intermediates and adjust reaction times.
  • Impurity control : Characterize impurities (e.g., unreacted 4-formyl benzoic acid) via comparative NMR .

Advanced: How to resolve contradictions in kinase inhibition data across studies?

Answer:

  • Assay standardization : Use consistent ATP concentrations (e.g., 10 µM) and buffer conditions (pH 7.4).
  • Structural validation : Confirm compound integrity via X-ray crystallography or 2D NMR to rule out degradation .
  • Control experiments : Include known kinase inhibitors (e.g., staurosporine) as benchmarks .

Advanced: What computational methods support structure-activity relationship (SAR) studies?

Answer:

  • Molecular docking : Use AutoDock Vina to predict binding modes to kinase active sites.
  • QSAR modeling : Correlate substituent effects (e.g., methylpiperazinyl groups) with bioactivity using descriptors like logP and polar surface area .

Advanced: What challenges arise in validating analytical methods for this compound?

Answer:

  • Column selection : Optimize reverse-phase HPLC (C18 columns) with mobile phases like 0.1% TFA in acetonitrile/water.
  • Calibration standards : Use high-purity (>95%) reference material, as impurities (e.g., 3-(4-methylpiperazin-1-yl)benzoic acid) can skew results .

Advanced: How to address discrepancies between in vitro and in vivo toxicity profiles?

Answer:

  • Metabolic stability assays : Test hepatic microsome stability to identify reactive metabolites.
  • Dose escalation studies : Conduct OECD Guideline 423 acute oral toxicity tests in rodents, monitoring for hepatotoxicity .

Advanced: What formulation strategies improve solubility and stability?

Answer:

  • Salt formation : Prepare hydrochloride salts to enhance aqueous solubility.
  • Excipient screening : Test cyclodextrins or PEG-based matrices for compatibility via differential scanning calorimetry (DSC) .

Advanced: How to validate structural analogs for enhanced bioactivity?

Answer:

  • Analog synthesis : Replace the 4-methylpiperazinyl group with bulkier substituents (e.g., benzylpiperazine) and assess IC50 shifts.
  • Bioisosteric replacement : Substitute the benzoic acid moiety with tetrazoles to improve metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.